Stereochemistry-Dependent Conformational Bias: (2R,4S) Trans-Favoring Configuration vs. (2S,4S) cis-Favoring Isomer
The (2R,4S) stereochemical configuration of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate corresponds to the trans-4-fluoroproline scaffold, which exhibits a markedly distinct prolyl amide bond conformational preference compared to the cis-4-fluoroproline (2S,4S) stereoisomer. In peptide context Ac-TYXN-NH₂, the trans-fluoroproline residue (corresponding to 2R,4S configuration) yields a Ktrans/cis value of 7.0, whereas the cis-fluoroproline residue (2S,4S configuration) yields a Ktrans/cis value of only 1.5 [1]. This 4.7-fold differential in trans/cis equilibrium represents a quantifiable stereochemistry-governed property relevant to procurement decisions for conformationally controlled peptide synthesis.
| Evidence Dimension | Prolyl amide bond trans/cis equilibrium ratio (Ktrans/cis) |
|---|---|
| Target Compound Data | Ktrans/cis = 7.0 (trans-4-fluoroproline scaffold corresponding to 2R,4S configuration) |
| Comparator Or Baseline | Ktrans/cis = 1.5 (cis-4-fluoroproline scaffold, 2S,4S configuration) |
| Quantified Difference | 4.7-fold higher trans preference for target configuration |
| Conditions | Model peptide Ac-TYXN-NH₂ in aqueous solution; determined by NMR spectroscopy |
Why This Matters
This 4.7-fold differential dictates whether a peptide adopts trans or cis amide geometry at the prolyl bond, directly impacting secondary structure, protein stability, and biological function.
- [1] Thomas KM, Naduthambi D, Tririya G, et al. Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides. Org Lett. 2005;7(12):2397-2400. doi:10.1021/ol0506720 View Source
